REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([N:7]1[CH:12]=[CH:11][C:10]([C:13]([O:15]C)=[O:14])=[CH:9][C:8]1=[O:17])[CH:4]([CH3:6])[CH3:5]>CO.C1COCC1>[CH2:3]([N:7]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][C:8]1=[O:17])[CH:4]([CH3:6])[CH3:5] |f:0.1,3.4|
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N1C(C=C(C=C1)C(=O)OC)=O
|
Name
|
CH3OH THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure, and water (10 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
subsequently 1M HCl was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N1C(C=C(C=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |